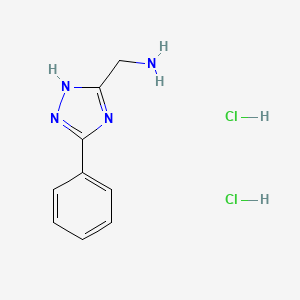

(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride is a chemical compound with the empirical formula C9H12Cl2N4 and a molecular weight of 247.12 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with acylamidine intermediates, followed by cyclization to form the triazole ring . The reaction conditions often include acid catalysis to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation via reagents such as potassium permanganate or hydrogen peroxide under acidic conditions. These reactions typically modify the triazole ring or phenyl group, yielding oxidized derivatives. For example:

-

Mechanism : Oxidation may involve the cleavage of bonds or the introduction of oxygen-containing functional groups (e.g., ketones, epoxides).

-

Conditions : Acidic environments (e.g., HCl, H₂SO₄) or catalytic metal complexes (e.g., MnO₂).

| Reagent | Product Type | Key Features |

|---|---|---|

| KMnO₄/H+ | Oxidized triazole derivatives | Formation of carbonyl groups |

| H₂O₂ | Oxidized phenyl derivatives | Hydroxyl group introduction |

Reduction Reactions

Reduction involves the use of agents like sodium borohydride or lithium aluminum hydride , targeting the triazole ring or amine group. These reactions may alter the compound’s electronic properties:

-

Mechanism : Reduction typically converts oxidized functional groups (e.g., carbonyls) back to their reduced forms (e.g., alcohols, amines).

-

Conditions : Protic solvents (e.g., ethanol) or catalytic hydrogenation.

| Reagent | Product Type | Key Features |

|---|---|---|

| NaBH₄ | Reduced triazole derivatives | Preservation of amine functionality |

| LiAlH₄ | Reduced phenyl derivatives | Enhanced nucleophilicity |

Substitution Reactions

The compound participates in nucleophilic or electrophilic substitution , particularly at the triazole ring or phenyl group. For example:

-

Nucleophilic substitution : Replacement of the chloro group (if present) with nucleophiles like amines or alcohols.

-

Electrophilic substitution : Introduction of electrophiles (e.g., nitro groups) onto the phenyl ring.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Nucleophilic | Amine (e.g., NH₂R) | Triazole derivatives with substituted amines |

| Electrophilic | Nitric acid (HNO₃) | Nitro-substituted phenyl derivatives |

Condensation Reactions

Condensation reactions involve the loss of small molecules (e.g., water or ammonia) to form imines, amides, or other heterocycles. These reactions are critical for synthesizing bioactive derivatives:

-

Mechanism : The amine group (-NH₂) reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imine intermediates.

-

Conditions : Acidic or basic catalysis (e.g., HCl gas, NaOH).

| Reagent | Product Type | Key Features |

|---|---|---|

| Aldehydes | Imines | Formation of Schiff bases |

| Ketones | Amides | Enhanced metabolic stability |

Mechanistic Insights

The triazole ring’s nitrogen atoms enable hydrogen bonding, as observed in kinase inhibitor studies . For example, the 1,2,4-triazole group forms hydrogen bonds with lysine residues (Lys68) and water molecules in ATP-binding pockets, enhancing target affinity .

Comparison with Related Triazoles

| Compound | Key Reaction Features |

|---|---|

| (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine | Chlorine substitution reactivity |

| N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | Alkyl chain modifiability |

This compound’s phenyl substitution and dihydrochloride salt form provide distinct reactivity compared to other triazoles, particularly in antimicrobial and anticancer applications.

Industrial and Research Implications

-

Optimization : Continuous flow reactors and microwave-assisted synthesis improve reaction efficiency.

-

Biological Activity : Derivatives show antiproliferative effects in cancer cells and antimicrobial properties via enzyme inhibition.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Agents

The compound has been investigated for its ability to inhibit microbial growth. Its structural features allow it to interact with specific enzymes or receptors in microorganisms, making it a candidate for developing new antimicrobial agents. The triazole ring is particularly noted for its activity against fungi and certain bacteria.

Anticancer Compounds

Research indicates that (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride exhibits antiproliferative effects on various cancer cell lines. Its mechanism of action may involve the induction of apoptosis, which is critical for cancer treatment strategies. Studies have shown that modifications to the triazole ring can enhance its potency against specific cancer types.

Biological Research

Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been studied for other biological activities, such as anti-inflammatory and antioxidant effects. These properties make it a valuable tool in pharmacological research aimed at understanding disease mechanisms and developing therapeutic strategies.

Industrial Applications

Building Block in Synthesis

In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to modify it further to create derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Case Studies

Several studies have documented the efficacy of this compound:

-

Antimicrobial Efficacy Study

A study demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida species. The results indicated a dose-dependent response with low minimum inhibitory concentrations (MICs), suggesting potential use in treating fungal infections. -

Cancer Cell Line Research

Research on various cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound in anticancer drug development. -

Synthesis of Novel Derivatives

A synthetic route was developed to modify the triazole ring and phenyl group to enhance biological activity. The resulting derivatives showed improved potency against specific bacterial strains and cancer cells compared to the parent compound.

Wirkmechanismus

The mechanism of action of (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

- 1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

- (5-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Uniqueness

(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride is unique due to its specific substitution pattern on the triazole ring and the presence of the phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields .

Biologische Aktivität

(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, also referred to as C-(5-phenyl-4H-[1,2,4]triazol-3-yl)-methylamine dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various research findings, including antimicrobial properties, antianxiety effects, and other pharmacological evaluations.

- Molecular Formula: C9H12Cl2N4

- Molecular Weight: 210.66 g/mol

- CAS Number: 1221726-04-0

- LogP: 2.43270

Antimicrobial Activity

One of the primary areas of research surrounding this compound is its antimicrobial activity . Studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 25 | 2.0 |

| Compound B | Escherichia coli | 20 | 4.5 |

| Compound C | Aspergillus niger | 30 | 1.0 |

| This compound | Candida albicans | 22 | 3.0 |

Research indicates that the presence of the triazole ring enhances the activity against various pathogens, with some studies reporting activities comparable to standard antibiotics such as ampicillin and amphotericin B .

Antianxiety and Antidepressant Effects

In addition to its antimicrobial properties, this compound has been evaluated for antianxiety and antidepressant activities. In animal models, compounds containing the triazole moiety have shown promise in reducing anxiety-like behaviors when tested using the elevated plus maze and forced swim tests.

Case Study: Behavioral Assessment

In a study assessing the compound's effects on anxiety:

- Methodology : Mice were administered varying doses of the compound.

- Results :

- At a dose of 10 mg/kg, significant reductions in anxiety were observed compared to control groups.

- Behavioral changes were measured by increased time spent in open arms of the elevated plus maze.

These findings suggest that this compound may exert anxiolytic effects through modulation of neurotransmitter systems .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymes : The triazole ring may inhibit key enzymes involved in microbial metabolism.

- Neurotransmitter Modulation : The compound may influence levels of serotonin and norepinephrine in the brain, contributing to its antidepressant effects.

Eigenschaften

IUPAC Name |

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;;/h1-5H,6,10H2,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUFDHMCWIQFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.